molecular formula C9H8N2OS B5585309 (2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile

(2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile

Cat. No.: B5585309
M. Wt: 192.24 g/mol
InChI Key: OKWGPYJKVYQHAT-DAXSKMNVSA-N
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Description

(2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile is an organic compound characterized by the presence of an aminothioxomethyl group, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-furaldehyde with thiosemicarbazide to form an intermediate, which is then subjected to cyclization and nitrile formation under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminothioxomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild heating conditions.

Major Products Formed

    Oxidation: Furanones and related compounds.

    Reduction: Primary amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring and nitrile group may also contribute to its overall biological activity by interacting with various pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(aminothioxomethyl)-3-(2-furyl)prop-2-enenitrile: Similar structure but without the methyl group on the furan ring.

    (2Z)-2-(aminothioxomethyl)-3-(5-ethyl(2-furyl))prop-2-enenitrile: Similar structure with an ethyl group instead of a methyl group on the furan ring.

Uniqueness

The presence of the 5-methyl group on the furan ring in (2Z)-2-(aminothioxomethyl)-3-(5-methyl(2-furyl))prop-2-enenitrile may influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-2-3-8(12-6)4-7(5-10)9(11)13/h2-4H,1H3,(H2,11,13)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGPYJKVYQHAT-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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